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Compound of Interest

Compound Name: 4-Chloro-6-iodoquinazoline

Cat. No.: B131391

For researchers, scientists, and professionals in drug development, 4-chloro-6-
iodoquinazoline is a crucial intermediate compound. This guide provides a comprehensive
overview of its chemical identity, properties, synthesis, and significant role in the synthesis of

targeted cancer therapies.

Nomenclature

» IUPAC Name: 4-chloro-6-iodoquinazoline[1]

e Synonyms: 6-lodo-4-chloroquinazoline, QUINAZOLINE, 4-CHLORO-6-10DO-[1][2]

Chemical and Physical Properties

4-Chloro-6-iodoquinazoline is a solid that appears light brown to dark gray at room
temperature.[3][4] It is recognized as a key intermediate in the synthesis of various biologically
active compounds, most notably Lapatinib, a tyrosine kinase inhibitor.[3][4][5] The compound's
structure, which includes both chlorine and iodine atoms on the quinazoline ring, gives it
specific reactivity that is valuable in multi-step organic synthesis.
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Property Value Source
CAS Number 98556-31-1 [1][4][5]
Molecular Formula C8HA4CIIN2 [1][41[6]
Molecular Weight 290.49 g/mol [1][41[6]
Melting Point 175.0t0 179.0 °C [41[6]
Boiling Point (Predicted) 363.2+22.0 °C [4]
Density (Predicted) 2.017+0.06 g/cm3 [4]

N Chloroform (Slightly), Methanol
Solubility ) [4]
(Slightly, Heated)

Appearance Light Brown to Dark Grey Solid  [3][4]

Experimental Protocols: Synthesis of 4-Chloro-6-
ilodoquinazoline

Multiple methods for the synthesis of 4-chloro-6-iodoquinazoline have been documented.
Below are two detailed protocols.

Method 1: Synthesis using Thionyl Chloride[3]

Slowly add dimethylformamide (DMF) (0.5 mL) to a solution of 6-iodoquinazolin-4-ol (5.0 g,
18 mmol) in thionyl chloride (10 mL).

o Immediately heat the mixture to reflux and continue heating for 4.5 hours.

e Cool the reaction mixture to room temperature.

o Evaporate the mixture to dryness under reduced pressure.

o Dissolve the residue in dichloromethane (DCM) (20 mL) and add toluene (50 mL).

o Evaporate the mixture to dryness under reduced pressure and repeat this step to remove
residual thionyl chloride.

© 2025 BenchChem. All rights reserved. 2/5 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/4-Chloro-6-iodoquinazoline
https://m.chemicalbook.com/ProductChemicalPropertiesCB9208456_EN.htm
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB9208456.htm
https://pubchem.ncbi.nlm.nih.gov/compound/4-Chloro-6-iodoquinazoline
https://m.chemicalbook.com/ProductChemicalPropertiesCB9208456_EN.htm
https://www.chemimpex.com/products/44892
https://pubchem.ncbi.nlm.nih.gov/compound/4-Chloro-6-iodoquinazoline
https://m.chemicalbook.com/ProductChemicalPropertiesCB9208456_EN.htm
https://www.chemimpex.com/products/44892
https://m.chemicalbook.com/ProductChemicalPropertiesCB9208456_EN.htm
https://www.chemimpex.com/products/44892
https://m.chemicalbook.com/ProductChemicalPropertiesCB9208456_EN.htm
https://m.chemicalbook.com/ProductChemicalPropertiesCB9208456_EN.htm
https://m.chemicalbook.com/ProductChemicalPropertiesCB9208456_EN.htm
https://www.guidechem.com/question/what-is-the-synthesis-method-o-id126763.html
https://m.chemicalbook.com/ProductChemicalPropertiesCB9208456_EN.htm
https://www.benchchem.com/product/b131391?utm_src=pdf-body
https://www.benchchem.com/product/b131391?utm_src=pdf-body
https://www.benchchem.com/product/b131391?utm_src=pdf-body
https://www.guidechem.com/question/what-is-the-synthesis-method-o-id126763.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b131391?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

e The resulting product is 4-chloro-6-iodoquinazoline as a brown solid (5.2 g, 99% yield).
Method 2: Synthesis using Oxalyl Chloride[3][4][5]

Under a nitrogen atmosphere, cool a stirred solution of 1,2-dichloroethane (DCE) (10 ml) in
an ice-water bath.

Add anhydrous dimethylformamide (DMF) (3.20 ml) to the solution.

Slowly add a solution of oxalyl chloride (5.2 ml, 60 mmol) in DCE (25 ml) dropwise. A white
precipitate will form.

After the addition is complete, remove the ice-water bath and stir the reaction mixture at
room temperature for 5 minutes.

Add 6-iodo-4(H)-quinazolinone (5.0 g, 18 mmol) in batches under a nitrogen flow.
Immediately heat the mixture to reflux and maintain for 4.5 hours.

Cool the reaction to room temperature.

Pour the reaction mixture into an excess of an ice-water mixture (approximately 300 ml).

Extract the aqueous layer with dichloromethane (DCM) (approximately 500 ml), followed by
two additional extractions with DCM (50 ml each).

Combine all organic extracts, dry with anhydrous sodium sulfate (Na2S04), and concentrate
under reduced pressure.

This yields 5.2 g (99% vyield) of 4-chloro-6-iodoquinazoline as a brown solid.[4][5]

Role in Drug Synthesis: Lapatinib

4-Chloro-6-iodoquinazoline is a critical intermediate in the synthesis of Lapatinib, an
epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2
(HER?2) tyrosine kinase inhibitor used in cancer therapy.[3] The chlorine atom at the 4-position
can be displaced by nucleophilic reagents, such as organic amines, while the iodine atom at
the 6-position can participate in coupling reactions.[3]
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The synthesis of Lapatinib involves the reaction of 4-chloro-6-iodoquinazoline with another
compound, where the amino group of the nucleophile displaces the chlorine atom on the
quinazoline ring.[7]

4-Chloro-6-iodoquinazoline

Nucleophilic Substitution Lapatinib Intermediate

Click to download full resolution via product page

Caption: Workflow for the synthesis of a Lapatinib intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b131391#4-chloro-6-iodoquinazoline-iupac-name-and-
synonyms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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